molecular formula C8H12N4O2 B3232158 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1334487-58-9

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3232158
CAS No.: 1334487-58-9
M. Wt: 196.21
InChI Key: IQDCGUJYWBWOGH-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and a triazole ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The piperidine ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a piperidine ring and a 1,2,3-triazole ring with a carboxylic acid group. This structure provides a balance of hydrophilicity and hydrophobicity, making it versatile in various chemical and biological applications .

Properties

IUPAC Name

1-piperidin-4-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDCGUJYWBWOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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